Cyclohexanediacetic acid

Catalog No.
S704026
CAS No.
4355-11-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanediacetic acid

CAS Number

4355-11-7

Product Name

Cyclohexanediacetic acid

IUPAC Name

2-[1-(carboxymethyl)cyclohexyl]acetic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14)

InChI Key

YQPCHPBGAALCRT-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,3-Pentamethyleneglutaric Acid; Cyclohexane-1,1'-diacetic acid; 1,1-Cyclohexanediacetic acid; Cyclohexanediacetic acid; 1,1-Bis(carboxymethyl)cyclohexane; NSC 169443; NSC 39839

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CC(=O)O

The exact mass of the compound 1,1-Cyclohexanediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Cyclohexanediacetic acid (CAS 4355-11-7) is a geminal dicarboxylic acid featuring two acetic acid groups attached to the same carbon of a cyclohexane ring. This alicyclic structure provides a rigid, non-planar building block for polymers, a characteristic leveraged to increase the glass transition temperature and modify solubility compared to linear aliphatic diacids. [1] Beyond polymer applications, its unique 1,1-disubstituted structure makes it an essential and non-interchangeable intermediate in the synthesis of specific active pharmaceutical ingredients, most notably Gabapentin. [4, 11]

Substitution of 1,1-Cyclohexanediacetic acid with its isomers (e.g., 1,4-cyclohexanedicarboxylic acid) or linear analogs (e.g., adipic acid) fails for two primary reasons. First, in pharmaceutical synthesis pathways such as that for Gabapentin, the specific geminal diacid configuration is required to form the necessary cyclic anhydride and monoamide intermediates for subsequent chemical rearrangement; other isomers are chemically incompatible with this route. [11, 15] Second, in polymer science, the 1,1-substitution creates a spiro-like, bulky structure in the polymer backbone that fundamentally disrupts chain packing. This leads to amorphous materials with enhanced solubility, a stark contrast to the highly crystalline and often insoluble polymers produced from the more symmetrical trans-1,4-isomer, making them functionally non-interchangeable in applications requiring solution processing or optical clarity. [33]

Precursor Suitability: Non-Interchangeable Role in Gabapentin Synthesis

1,1-Cyclohexanediacetic acid is an essential starting material for the production of the pharmaceutical Gabapentin. The synthesis requires the formation of 1,1-cyclohexanediacetic anhydride, followed by amination to the monoamide, which then undergoes a Hofmann rearrangement. [11, 15] This specific reaction pathway is dictated by the geminal diacid structure. Isomers such as 1,2-, 1,3-, or 1,4-cyclohexanedicarboxylic acids, or linear diacids like adipic acid, cannot form the required spiro-anhydride intermediate and are therefore not viable substitutes for this application.

Evidence DimensionChemical compatibility for Gabapentin synthesis
Target Compound DataForms the required 1,1-cyclohexanediacetic anhydride and monoamide intermediates.
Comparator Or Baseline1,4-Cyclohexanedicarboxylic acid and other isomers: Cannot form the necessary spiro-cyclic intermediates.
Quantified Difference100% non-interchangeable
ConditionsStandard multi-step synthesis route for Gabapentin.

For buyers in the pharmaceutical supply chain, this compound is procured based on an absolute, structurally-defined requirement, not preference.

Thermal Performance: Elevating Polymer Service Temperature Beyond Linear Aliphatic Limits

Incorporating a rigid cyclohexane ring into a polymer backbone significantly increases its thermal stability compared to using a linear aliphatic diacid. For example, a polyamide synthesized from an alicyclic diamine (trans-1,4-cyclohexanebis(methylamine)) and adipic acid exhibits a crystalline melting point of 335-340 °C. [16] This is approximately 100 °C higher than the analogous fully aliphatic polyamide, nylon 8,6 (octamethylenediamine and adipic acid), which melts at only 235 °C. [16] The geminal structure of 1,1-Cyclohexanediacetic acid introduces even greater rotational hindrance than a 1,4-isomer, suggesting its use will result in polymers with substantially elevated glass transition and melting temperatures, enabling performance in more demanding, high-temperature environments.

Evidence DimensionPolymer Melting Point (°C)
Target Compound DataInferred to be significantly higher than linear aliphatic systems.
Comparator Or BaselineNylon 8,6 (linear diamine + linear diacid): 235 °C. Polyamide from alicyclic diamine + adipic acid: 335-340 °C.
Quantified DifferenceAn uplift of ~100 °C is demonstrated by incorporating a cyclohexane ring vs. a linear C8 chain.
ConditionsMelt polycondensation of diamines with adipic acid.

This allows for the design of specialty polyamides and polyesters with service temperatures significantly higher than those achievable with common linear diacids, justifying its selection for high-performance applications.

Processability: Enabling Polymer Solubility Where Symmetrical Isomers Fail

The geminal substitution pattern of 1,1-Cyclohexanediacetic acid introduces a significant kink into the polymer backbone, disrupting chain packing and promoting an amorphous morphology. This is a critical advantage for processability, as amorphous polymers typically exhibit broad solubility. In stark contrast, polymers derived from its highly symmetric isomer, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), are known to be highly crystalline and poorly soluble. For instance, polyanhydrides synthesized from 1,4-CHDA were found to be insoluble in common solvents. [33] This makes 1,1-Cyclohexanediacetic acid a superior choice for applications that require solution-based processing like spin coating, casting, or formulation into lacquers.

Evidence DimensionSolubility in common solvents
Target Compound DataInferred to produce amorphous, soluble polymers.
Comparator Or BaselinePolymers from 1,4-Cyclohexanedicarboxylic acid: Described as displaying strong crystallinity and being unable to be dissolved in common solvents.
Quantified DifferenceQualitatively high (soluble vs. insoluble)
ConditionsPolymer synthesis via melt polycondensation.

Buyers needing to formulate polymer solutions for coatings, films, or adhesives should prioritize this monomer over its 1,4-isomer to ensure material processability and avoid handling issues associated with insoluble polymers.

Synthesis of Critical Pharmaceutical Intermediates

As a structurally mandated precursor for the synthesis of Gabapentin, this compound is the required choice for pharmaceutical and fine chemical manufacturers. Its procurement is essential for the specific multi-step synthesis where isomeric or linear diacids are not functional substitutes. [11, 15]

High-Tg Amorphous Copolyesters for Optical Films and Coatings

Where optical clarity, good solubility in organic solvents for processing, and a high glass transition temperature are required, 1,1-Cyclohexanediacetic acid serves as a specialty monomer. Its ability to disrupt crystallinity while imparting thermal stability makes it suitable for producing amorphous polymers for advanced coatings and optical films where substitutes like 1,4-CHDA would yield opaque, insoluble materials. [33]

Monomer for High-Performance Polyamides with Elevated Service Temperatures

For applications in engineering plastics and specialty fibers requiring thermal stability beyond that of standard aliphatic polyamides (e.g., Nylon 6), 1,1-Cyclohexanediacetic acid can be used as a comonomer to significantly raise the material's service temperature. This is analogous to how other alicyclic monomers boost polyamide melting points by over 100 °C compared to their linear counterparts. [16]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

200.10485899 Da

Monoisotopic Mass

200.10485899 Da

Heavy Atom Count

14

Appearance

White Solid

Melting Point

171-173°C

UNII

NZ67L3M8GX

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 47 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

9355-11-7
4355-11-7

Wikipedia

2,2'-(Cyclohexane-1,1-diyl)diacetic acid

Dates

Last modified: 08-15-2023

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